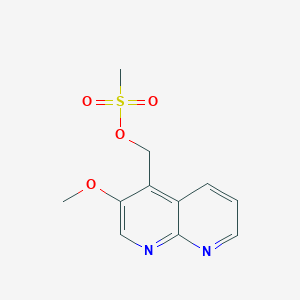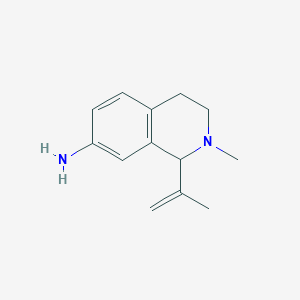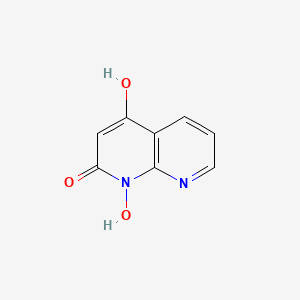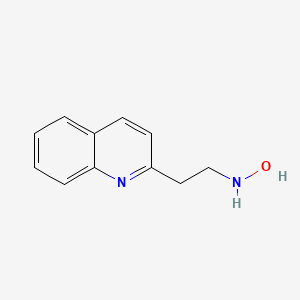
N-(2-Quinolin-2-yl-ethyl)-hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Quinolin-2-yl-ethyl)-hydroxylamine: is an organic compound that features a quinoline ring attached to an ethyl chain, which is further connected to a hydroxylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Quinolin-2-yl-ethyl)-hydroxylamine typically involves the reaction of quinoline derivatives with ethylamine followed by the introduction of a hydroxylamine group. One common method involves the use of quinoline-2-carboxaldehyde, which is reacted with ethylamine to form the intermediate N-(2-quinolin-2-yl-ethyl)amine. This intermediate is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Quinolin-2-yl-ethyl)-hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The ethyl chain can undergo substitution reactions, particularly at the hydroxylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
N-(2-Quinolin-2-yl-ethyl)-hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving hydroxylamine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Quinolin-2-yl-ethyl)-hydroxylamine involves its interaction with various molecular targets and pathways. The hydroxylamine group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The quinoline ring can interact with nucleic acids and proteins, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Quinolin-2-yl)ethanamine
- 2-(2-quinolin-2-ylethenyl)quinoline
- 2-(2-(Quinolin-2-yl)ethyl)aniline
Uniqueness
N-(2-Quinolin-2-yl-ethyl)-hydroxylamine is unique due to the presence of both a quinoline ring and a hydroxylamine group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
N-(2-quinolin-2-ylethyl)hydroxylamine |
InChI |
InChI=1S/C11H12N2O/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6,12,14H,7-8H2 |
Clave InChI |
XHQONFKHUQCCII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)CCNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13872784.png)

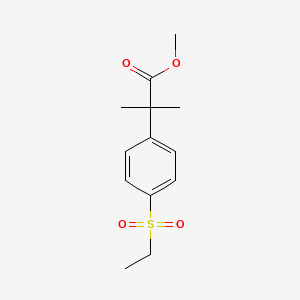

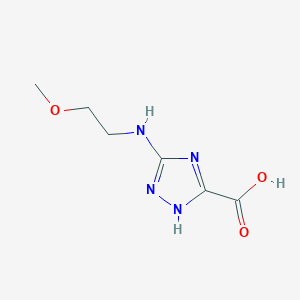
![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide](/img/structure/B13872806.png)
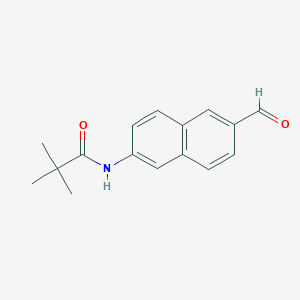
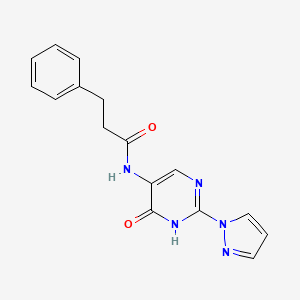
![Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)
